Tetraethylphosphanium hydrogen sulfite

Description

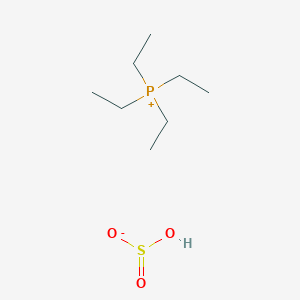

Tetraethylphosphanium hydrogen sulfite is a quaternary phosphonium salt with the chemical formula $[(C2H5)4P]^+[HSO3]^-$. It consists of a tetraethylphosphonium cation and a hydrogen sulfite anion. Phosphonium salts are known for their stability, ionic conductivity, and applications in catalysis, ionic liquids, and materials science . The hydrogen sulfite anion ($HSO_3^-$) contributes acidity and redox activity, making such compounds relevant in industrial and synthetic chemistry.

Properties

CAS No. |

114609-50-6 |

|---|---|

Molecular Formula |

C8H21O3PS |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

hydrogen sulfite;tetraethylphosphanium |

InChI |

InChI=1S/C8H20P.H2O3S/c1-5-9(6-2,7-3)8-4;1-4(2)3/h5-8H2,1-4H3;(H2,1,2,3)/q+1;/p-1 |

InChI Key |

BHLJISIKFBYYQG-UHFFFAOYSA-M |

Canonical SMILES |

CC[P+](CC)(CC)CC.OS(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetraethylphosphanium hydrogen sulfite typically involves the reaction of tetraethylphosphonium chloride with sodium hydrogen sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{(C}_2\text{H}_5\text{)}_4\text{PCl} + \text{NaHSO}_3 \rightarrow \text{(C}_2\text{H}_5\text{)}_4\text{PH}_2\text{SO}_3 + \text{NaCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Tetraethylphosphanium hydrogen sulfite can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The hydrogen sulfite group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphonium compounds.

Scientific Research Applications

Tetraethylphosphanium hydrogen sulfite has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetraethylphosphanium hydrogen sulfite involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the transfer of the hydrogen sulfite group to target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates Tetraethylphosphanium hydrogen sulfite against structurally or functionally related compounds, focusing on molecular properties, synthesis, stability, and applications.

Table 1: Comparative Overview of Selected Compounds

Structural and Functional Differences

- Cation Type: Tetraethylphosphanium ($[(C2H5)4P]^+$) is bulkier and more hydrophobic compared to tetramethyl ammonium ($[(CH3)_4N]^+$), which may reduce solubility in polar solvents but enhance stability in non-aqueous systems .

- Anion Reactivity : The hydrogen sulfite anion ($HSO3^-$) is less oxidizing than sulfate ($SO4^{2-}$) but more acidic than hydroxide ($OH^-$), enabling applications in controlled acid catalysis .

Research Findings and Gaps

- Ionic Liquid Potential: Phosphonium-based ionic liquids are increasingly studied for green chemistry applications. This compound could serve as a novel electrolyte or solvent, though its electrochemical stability requires further investigation.

- Comparative Reactivity : Hydrogen sulfite salts are less corrosive than sulfates but may release $SO_2$ under acidic conditions. This contrasts with sulfates, which are more stable but less reactive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.